molecular formula C20H17N3OS B10792826 15-methyl-N-(1,3,4-thiadiazol-2-yl)tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide

15-methyl-N-(1,3,4-thiadiazol-2-yl)tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide

Cat. No.: B10792826
M. Wt: 347.4 g/mol
InChI Key: JPBZIHJMUSXRCT-UHFFFAOYSA-N
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Description

15-methyl-N-(1,3,4-thiadiazol-2-yl)tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide is a complex organic compound featuring a 1,3,4-thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-methyl-N-(1,3,4-thiadiazol-2-yl)tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide typically involves the reaction of a suitable precursor with 1,3,4-thiadiazole derivatives. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 15-methyl-N-(1,3,4-thiadiazol-2-yl)tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The compound’s 1,3,4-thiadiazole ring can intercalate into DNA, disrupting replication and transcription processes . Additionally, the compound can inhibit enzyme activity by binding to active sites and altering enzyme conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

15-methyl-N-(1,3,4-thiadiazol-2-yl)tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide stands out due to its complex structure and the presence of multiple functional groups, which confer unique reactivity and biological activities. Its ability to interact with DNA and enzymes makes it a valuable compound for medicinal and industrial applications .

Properties

Molecular Formula

C20H17N3OS

Molecular Weight

347.4 g/mol

IUPAC Name

15-methyl-N-(1,3,4-thiadiazol-2-yl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

InChI

InChI=1S/C20H17N3OS/c1-20(18(24)22-19-23-21-11-25-19)10-16-12-6-2-4-8-14(12)17(20)15-9-5-3-7-13(15)16/h2-9,11,16-17H,10H2,1H3,(H,22,23,24)

InChI Key

JPBZIHJMUSXRCT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=NN=CS5

Origin of Product

United States

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